
Demecarium bromide
Übersicht
Beschreibung
Demecarium bromide (C₃₂H₅₂Br₂N₄O₄; CAS 56-94-0) is a bis-quaternary ammonium compound and a potent reversible cholinesterase inhibitor with a reported inhibition constant (Kiapp) of 0.15 μM . It acts by preserving acetylcholine through competitive inhibition of acetylcholinesterase (AChE), enhancing cholinergic activity in ocular tissues to reduce intraocular pressure (IOP) . Clinically, it is formulated as a 0.125% or 0.25% ophthalmic solution (e.g., Humorsol®) for managing open-angle glaucoma and accommodative strabismus . Its molecular structure features two trimethylbenzenaminium groups connected by a decamethylene chain with carbamoyloxy linkages, contributing to its prolonged duration of action (12–72 hours) . Storage recommendations include airtight containers at -20°C (powder) or -80°C (DMSO solutions) to maintain stability .
Vorbereitungsmethoden
Die Synthese von Demecarium-Bromid beinhaltet die Reaktion von Trimethylammonium-Derivaten mit Decamethylendibromid. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können eine Erwärmung erfordern, um die Reaktion zu beschleunigen. Industrielle Produktionsmethoden sind ähnlich, aber für größere Mengen angepasst .
Analyse Chemischer Reaktionen
2.1. Molecular Composition
Demecarium bromide consists of two trimethylbenzenaminium groups linked by a decamethylene chain, with methylcarbamate substituents. Its molecular formula is C₃₂H₅₂Br₂N₄O₄ , with a molecular weight of 716.6 g/mol .
Property | Value |
---|---|
Molecular Formula | C₃₂H₅₂Br₂N₄O₄ |
Molecular Weight | 716.6 g/mol |
Polar Surface Area | 59.08 Ų |
Mechanism of Action
This compound inhibits acetylcholinesterase (AChE) and pseudocholinesterase (BuChE) by irreversibly binding to their active sites. This prevents acetylcholine degradation, prolonging its parasympathetic effects:
- Miosis (iris constriction)
- Ciliary muscle contraction
- Increased aqueous humor outflow , reducing intraocular pressure .
3.1. Enzyme Inhibition Kinetics
- IC₅₀ for AChE : 0.25 µM (in vitro) .
- Duration of IOP reduction : 49–55 hours at 0.125–0.5% topical concentrations .
4.1. Hydrolysis
The carbamate ester bonds undergo slow hydrolysis under physiological conditions, releasing:
4.2. Solubility and pH Dependence
- Water solubility : 1.44 × 10⁻⁵ mg/mL ( ALOGPS prediction) .
- Stable in pH 6.5–7.5 , typical of ophthalmic solutions .
Analytical Methods
Key techniques for characterization:
- HPLC-MS : For purity and structural confirmation .
- Ion chromatography : To quantify bromide counterions .
- Infrared spectroscopy : To detect carbamate functional groups .
6.1. Systemic Absorption
Topical application minimizes systemic exposure, but studies in dogs show transient suppression of serum AChE levels (24–48 hours) .
6.2. Elimination
Wissenschaftliche Forschungsanwendungen
Treatment of Glaucoma
Demecarium bromide is primarily indicated for chronic open-angle glaucoma and other forms of elevated IOP. It has been shown to significantly lower IOP in both canine and human subjects.
- Efficacy Studies : A study involving Beagle dogs demonstrated that a single dose of 0.125% and 0.5% this compound effectively decreased IOP for durations of 49 and 55 hours respectively, indicating its long-lasting effects compared to other treatments like echothiophate iodide .
Concentration | Duration of IOP Reduction |
---|---|
0.125% | 49 hours |
0.5% | 55 hours |
- Comparative Efficacy : In a retrospective analysis of canine patients at risk for glaucoma, this compound showed the longest median time to medical failure (330 days) compared to other antiglaucoma medications .
Management of Lens Instability
This compound has also been evaluated for its effectiveness in managing primary lens instability in dogs. A retrospective study involving 34 cases found that while it delayed anterior lens luxation, it did not significantly affect the overall time to loss of vision or development of glaucoma .
Systemic Effects on Acetylcholinesterase Levels
Research has indicated that topical application of this compound can transiently suppress systemic acetylcholinesterase levels in dogs, which may lead to clinical toxicity in some cases . This necessitates careful monitoring during treatment.
Case Study: Canine Glaucoma Management
A study analyzed the outcomes of nonsurgical management using this compound in dogs diagnosed with primary angle-closure glaucoma. The results highlighted that while the medication was effective in maintaining vision over time, adjunctive therapies were suggested to enhance outcomes .
Case Study: Lens Luxation
In another case series focused on primary lens luxation, this compound was administered topically to delay complications associated with lens instability. The findings suggested that while the drug could prolong vision retention, it was not a definitive solution for all cases .
Safety Profile and Considerations
While this compound is effective, it is essential to consider its safety profile:
- Toxicity Risks : There are reports of transient suppression of acetylcholinesterase levels leading to potential toxicity; hence monitoring is recommended when used alongside other cholinesterase inhibitors .
- Miotic Effects : The drug's miotic effects can lead to complications like cataract formation over prolonged use, as seen in experimental studies .
Wirkmechanismus
Demecarium bromide acts as an indirect-acting parasympathomimetic agent by inhibiting acetylcholinesterase. This inhibition prolongs the effect of acetylcholine at the neuroeffector junction of parasympathetic postganglion nerves. In the eye, this causes constriction of the iris sphincter muscle (miosis) and the ciliary muscle, facilitating the outflow of aqueous humor and reducing intraocular pressure .
Vergleich Mit ähnlichen Verbindungen
Structural and Mechanistic Differences
Demecarium Bromide vs. Pyridostigmine Bromide
- Structure : Demecarium has a bis-quaternary ammonium backbone, whereas pyridostigmine contains a pyridine ring and a single carbamate group .
- Mechanism : Both inhibit AChE reversibly, but pyridostigmine’s shorter duration (3–6 hours) necessitates more frequent dosing .
- Potency : Demecarium’s Kiapp (0.15 μM) exceeds pyridostigmine’s Ki (~0.5 μM), reflecting stronger binding affinity .
This compound vs. Ecothiopate Iodide
- Mechanism: Demecarium is reversible; ecothiopate is an organophosphate that irreversibly phosphorylates AChE .
- Duration : Both have long durations (24–72 hours), but ecothiopate’s irreversible action poses higher systemic toxicity risks .
This compound vs. Distigmine Bromide
- Structure : Distigmine shares a bis-quaternary structure but differs in chain length (hexamethylene vs. decamethylene) .
- Application : Distigmine is used for urinary retention, while demecarium is ophthalmic .
Pharmacokinetic and Clinical Profiles
Stability and Formulation
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Demecarium bromide as a cholinesterase inhibitor, and how does this relate to its application in glaucoma studies?
this compound acts as a potent, long-acting cholinesterase inhibitor with a reported inhibition constant () of 0.15 μM, reducing intraocular pressure (IOP) by increasing acetylcholine availability at muscarinic receptors. This mechanism induces miosis (pupil constriction) and enhances aqueous humor outflow, making it effective in glaucoma models. Researchers should validate its cholinesterase inhibition kinetics using spectrophotometric assays or radiometric methods, as described in enzyme activity studies .
Q. What experimental models are commonly used to evaluate this compound’s efficacy in reducing intraocular pressure?
The Beagle model is widely utilized, particularly for normotensive and inherited glaucoma eyes. Studies show that 0.125%–0.5% this compound induces sustained miosis (pupil size reduction to 0.6 ± 0.1 mm) and lowers IOP by up to 19.8 ± 1.4 mm Hg, with effects lasting 55 hours post-administration. Researchers should standardize dosing intervals (e.g., single vs. multiple 30-day doses) and monitor IOP via tonometry, as described in longitudinal canine studies .
Q. How should researchers prepare and validate this compound formulations for in vivo studies?
For in vivo applications, dissolve this compound in DMSO (160 mg/mL stock), then dilute with PEG300, Tween 80, and sterile water to ensure solubility and biocompatibility. Validate concentration accuracy using HPLC or mass spectrometry, adhering to USP standards (95.0%–100.5% purity) .
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate this compound’s interaction with cholinesterase isoforms?
Molecular docking simulations (e.g., using SeeSAR or AutoDock) can model the compound’s binding affinity to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Focus on the quaternary ammonium groups and carbamate linkages, which form hydrogen bonds with catalytic triad residues (Ser203, His447, Glu334 in AChE). Compare binding energies () across isoforms to explain its selectivity .
Q. What experimental strategies resolve contradictions in reported IOP reduction efficacy across species or concentrations?
Discrepancies in IOP effects (e.g., diminished efficacy in normotensive vs. glaucomatous eyes) may arise from interspecies receptor density differences or formulation stability. Address these by:
- Conducting dose-response curves (0.05%–0.5% concentrations) in parallel studies.
- Validating cholinesterase activity in ocular tissues via Ellman’s assay.
- Controlling for variables like corneal permeability using ex vivo models .
Q. How does this compound’s structural stability impact long-term studies, and what analytical methods ensure quality control?
The compound’s bis-quaternary ammonium structure is prone to hydrolysis under high humidity or acidic conditions. Monitor stability via:
- Accelerated degradation studies (40°C/75% RH for 6 months).
- LC-MS to detect breakdown products (e.g., trimethylbenzene derivatives).
- USP-compliant assays for potency retention (>90% after 1 year at -20°C) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Classified as a target organ toxin, researchers must:
- Use PPE (gloves, goggles) to prevent ocular/skin exposure.
- Store powder at -20°C in airtight containers to avoid hygroscopic degradation.
- Dispose of waste via incineration, following EPA guidelines for brominated compounds .
Q. Methodological Considerations Table
Eigenschaften
CAS-Nummer |
56-94-0 |
---|---|
Molekularformel |
C32H52BrN4O4+ |
Molekulargewicht |
636.7 g/mol |
IUPAC-Name |
trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;bromide |
InChI |
InChI=1S/C32H52N4O4.BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;/h17-22,25-26H,9-16,23-24H2,1-8H3;1H/q+2;/p-1 |
InChI-Schlüssel |
WMPGXFWTTMMVIA-UHFFFAOYSA-M |
SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-].[Br-] |
Kanonische SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-] |
Aussehen |
Ssolid powder |
Color/Form |
WHITE POWDER SLIGHTLY YELLOW, CRYSTALLINE POWDER |
melting_point |
164-170 |
Key on ui other cas no. |
56-94-0 |
Physikalische Beschreibung |
Solid |
Haltbarkeit |
AQ SOLN ARE STABLE STABLE TO AUTOCLAVING, & RETAIN THEIR POTENCY FOR PROLONGED PERIODS |
Löslichkeit |
FREELY SOL IN WATER, ALCOHOL; SPARINGLY SOL IN ACETONE; INSOL IN ETHER |
Synonyme |
3,3’-[1,10-decanediylbis[(methylimino)carbonyloxy]]bis[N,N,N-trimethylbenzenaminium Bromide; (m-Hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; (m-hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; 3, |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.